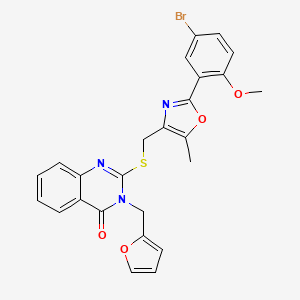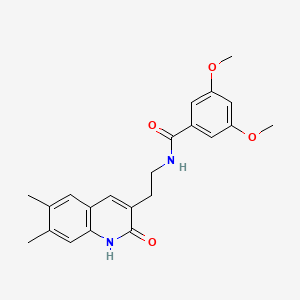
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMQX and is used as a selective antagonist for the NMDA receptor in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions.
作用機序
DMQX acts as a selective antagonist for the NMDA receptor in the brain. It binds to the receptor's ion channel and blocks the flow of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity. LTP and synaptic plasticity are crucial for learning and memory, and their disruption has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
DMQX has been shown to block NMDA receptor-mediated synaptic transmission in various brain regions, including the hippocampus, cortex, and spinal cord. It has also been shown to reduce the induction of LTP and synaptic plasticity in these regions. In addition, DMQX has been shown to reduce the severity of seizures in animal models of epilepsy and to protect against neuronal damage in models of stroke.
実験室実験の利点と制限
One of the advantages of using DMQX in scientific research is its selectivity for the NMDA receptor, which allows for the specific investigation of the receptor's role in various physiological and pathological conditions. Another advantage is its ability to cross the blood-brain barrier, which allows for the investigation of the NMDA receptor in the central nervous system. However, one limitation of using DMQX is its relatively short half-life, which requires frequent administration in experiments.
将来の方向性
There are many potential future directions for the use of DMQX in scientific research. One direction is the investigation of the role of the NMDA receptor in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the investigation of the role of the NMDA receptor in pain perception and the development of novel analgesics. Additionally, DMQX could be used to investigate the mechanisms of addiction and depression and to develop new treatments for these disorders.
合成法
DMQX is synthesized by a multi-step process starting from 3,5-dimethoxybenzaldehyde and 6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline. The first step involves the condensation of 3,5-dimethoxybenzaldehyde with 2-nitroethanol to form the corresponding nitrostyrene derivative. The nitrostyrene is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and a Lewis acid catalyst to form the final product, DMQX.
科学的研究の応用
DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions. It has been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. DMQX has also been used to investigate the role of the NMDA receptor in pain perception, addiction, and depression.
特性
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13-7-16-9-15(22(26)24-20(16)8-14(13)2)5-6-23-21(25)17-10-18(27-3)12-19(11-17)28-4/h7-12H,5-6H2,1-4H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPCCKDBDHCWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

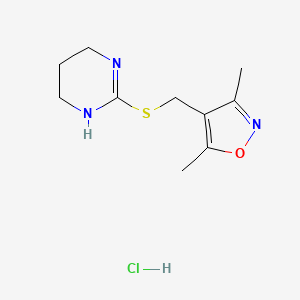
![2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2600293.png)
![4-(3-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2600295.png)


![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)
![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)
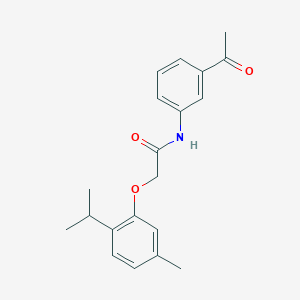
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600304.png)

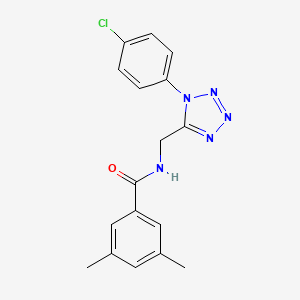
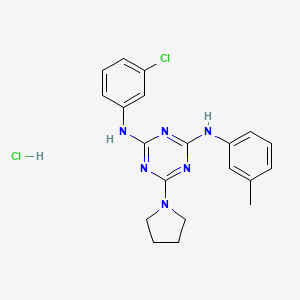
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)
